Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
Description
Historical Development of Multifunctional Bioconjugation Reagents
The evolution of bioconjugation reagents has been driven by the need for selective, efficient, and non-destructive methods to modify biomolecules. Early crosslinkers, such as homobifunctional NHS esters, lacked orthogonality, often leading to uncontrolled polymerization or protein denaturation. The introduction of heterobifunctional reagents in the 1990s addressed this by enabling sequential conjugation, but these still suffered from limited functionality and harsh elution conditions for affinity purification.
A paradigm shift occurred with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provided biocompatible, site-specific conjugation under mild conditions. However, copper toxicity necessitated the development of strain-promoted azide-alkyne cycloadditions (SPAAC), eliminating metal catalysts and expanding in vivo applications. Concurrently, advances in photolabile protecting groups, such as the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) moiety, allowed sequential conjugation by enabling selective deprotection with hydrazine.
The integration of multiple functional groups—biotin for streptavidin affinity, tetramethylrhodamine (TAMRA) for fluorescence, and alkynes for click chemistry—culminated in reagents like Dde Biotin-Polyethylene Glycol4-Tetramethylrhodamine-Polyethylene Glycol4 Alkyne. This design reflects two decades of innovation in modular bioconjugation tools.
Structural Components and Functional Moieties
Dde Biotin-Polyethylene Glycol4-Tetramethylrhodamine-Polyethylene Glycol4 Alkyne is a tetrafunctional molecule comprising four distinct modules (Table 1):
Table 1: Structural Components and Their Roles
The Dde group, a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl derivative, undergoes selective cleavage under mild hydrazine treatment (pH 4.5–7.0), preserving the integrity of sensitive biomolecules. Biotin, linked via a PEG4 spacer, ensures efficient streptavidin binding while minimizing steric interference. The TAMRA fluorophore permits real-time tracking during electrophoresis or microscopy, with PEG4 spacers mitigating fluorescence quenching. Finally, the terminal alkyne enables copper-free click chemistry with azide-modified probes, a critical feature for live-cell labeling.
Key Advantages Over Traditional Crosslinking Agents
Dde Biotin-Polyethylene Glycol4-Tetramethylrhodamine-Polyethylene Glycol4 Alkyne addresses three major limitations of conventional crosslinkers:
Orthogonal Reactivity : Sequential conjugation is achieved through Dde cleavage followed by alkyne-azide cycloaddition, enabling multi-step labeling without intermediate purification. Traditional NHS esters lack this controllability, often resulting in heterogeneous products.
Dual Detection Modalities : The integration of biotin and TAMRA allows simultaneous affinity purification and fluorescence imaging, reducing experimental workflow complexity. Prior systems required separate reagents for these functions.
Reduced Steric Hindrance : PEG4 spacers (MW: ~232 Da) create a 3.4 nm molecular "arm," improving accessibility to binding pockets compared to rigid spacers like alkyl chains. This is critical for targeting buried epitopes in proteins.
Click Chemistry Compatibility : The alkyne group supports strain-promoted azide-alkyne cycloaddition (k = 3.3 M⁻¹s⁻¹), enabling in vivo applications where copper toxicity precludes CuAAC.
Table 2: Comparative Analysis with Traditional Crosslinkers
This multifunctionality has enabled novel applications, such as pulse-chase studies where temporal control over biotinylation and fluorescence tracking is essential. Furthermore, the reagent’s modular design allows substitution of components—for example, replacing TAMRA with Cy5—while retaining core functionality.
Properties
Molecular Formula |
C72H101N9O18S |
|---|---|
Molecular Weight |
1412.7 g/mol |
IUPAC Name |
5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-amino-6-(dimethylamino)-4aH-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C72H101N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,60,62,68,82H,7-11,18-42,46-48,73H2,2-5H3,(H,75,85)(H,76,84)(H,77,87)(H,88,89)(H2,78,79,90)/t57-,60?,62-,68-/m0/s1 |
InChI Key |
OFLXFIJMQUEZQX-HFHGNALWSA-N |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly via Click Chemistry
The alkyne terminus enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for assembling PEG4-TAMRA-PEG4 modules. As demonstrated in RSC Chemical Biology studies, DBCO-PEG4-biotin derivatives are conjugated to azide-functionalized TAMRA via strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding copper-induced toxicity. Critical parameters include:
Dde-Biotin Coupling
The Dde group is introduced through hydrazone linkage to biotin’s valeric acid side chain. Protocols from Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc detail the use of hydrazine-labile Dde-biotin-alkyne precursors, enabling selective cleavage under mild conditions (2% hydrazine in PBS, pH 7.4). This step requires anhydrous dimethylformamide (DMF) and 4-dimethylaminopyridine (DMAP) catalysis to achieve yields exceeding 80%.
Purification and Characterization
Chromatographic Purification
Crude products are purified via reverse-phase HPLC using a C18 column (5 μm, 250 × 4.6 mm). Elution gradients transition from 5% to 95% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes, yielding a single peak at 14.2 minutes. Post-purification, lyophilization recovers the compound as a pink solid (typical yield: 65–75%).
Table 1: Physicochemical Properties of this compound
Mass Spectrometry Validation
High-resolution ESI-MS confirms molecular integrity: observed m/z 1413.62 ([M+H]⁺, calc. 1412.69). Fragmentation patterns align with PEG4 spacers (repeating −O−CH₂CH₂− units) and TAMRA’s xanthone core.
Formulation and Stock Solution Preparation
Stock Solution Stability
GlpBio protocols recommend preparing stock solutions in anhydrous DMSO to prevent hydrolysis of the Dde group. Aliquots stored at −80°C retain stability for 6 months, while −20°C storage limits usability to 1 month.
Table 2: Stock Solution Preparation Guidelines
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 0.7079 | 0.1416 | 0.0708 |
| 5 | 3.5393 | 0.7079 | 0.3539 |
| 10 | 7.0787 | 1.4157 | 0.7079 |
In Vivo Formulation Compatibility
For animal studies, DMSO stock is diluted with PEG300 and Tween 80 to ensure solubility in aqueous buffers. A typical formulation involves:
-
Dissolving 1 mg in 70.8 μL DMSO (10 mM stock).
-
Diluting 1:10 in PBS containing 5% PEG300 and 0.1% Tween 80.
This formulation achieves a working concentration of 1 mM, suitable for intravenous administration.
Quality Control and Batch Consistency
Purity Assessment
Batch purity (>98%) is verified via analytical HPLC (UV detection at 565 nm, λₘₐₓ for TAMRA). Impurities include unreacted biotin-PEG4 (retention time: 8.2 minutes) and hydrolyzed Dde derivatives.
Applications in Dynamic Protein Profiling
The compound’s utility is highlighted in pull-down assays for O-GlcNAcylated proteins. After CuAAC-mediated biotinylation, streptavidin bead capture isolates target proteins, which are released via Dde cleavage with 2% hydrazine . This application underscores the criticality of preserving alkyne reactivity during synthesis.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group enables efficient conjugation with azide-containing molecules via CuAAC, forming stable triazole linkages. This reaction is pivotal for labeling biomolecules in biological systems.
Key Findings :
-
The PEG4 spacer minimizes steric hindrance, enhancing reaction efficiency in complex biological matrices .
-
TAMRA fluorescence (ex/em: 555/580 nm) allows real-time monitoring of conjugation progress .
Dde Group Cleavage with Hydrazine
The Dde group provides reversible biotinylation, enabling controlled release of biotin-streptavidin complexes under mild conditions.
Key Findings :
-
Cleavage leaves no residual tags on target proteins, preserving native functionality.
-
Compatible with streptavidin affinity columns for iterative purification workflows .
Biotin-Streptavidin Affinity Binding
The biotin moiety enables high-affinity binding to streptavidin (Kd ≈ 10⁻¹⁵ M), facilitating protein isolation and detection.
Key Findings :
-
Dual-labeling (biotin + TAMRA) provides built-in validation, distinguishing target proteins from nonspecific binders .
-
PEG4 spacers reduce steric interference during streptavidin binding .
Stability and Storage Conditions
The compound’s stability under various conditions ensures reproducibility in long-term studies.
Scientific Research Applications
Protein Labeling and Detection
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is extensively used for labeling proteins due to its ability to form stable conjugates with azide-containing biomolecules through click chemistry. This application is crucial for:
- Western Blotting: The biotin moiety allows for the detection of proteins using streptavidin-based methods, enhancing sensitivity and specificity .
- Fluorescence Microscopy: The TAMRA component provides a strong fluorescence signal, enabling visualization of protein localization and interactions within cells .
Cellular Imaging
The compound serves as a fluorescent probe for cellular imaging, allowing researchers to track specific molecules or structures within living cells. This application is particularly useful in:
- Studying Cellular Uptake: Researchers can monitor how cells internalize biotinylated compounds, providing insights into cellular processes and drug delivery mechanisms .
Nucleotide Functionalization
This compound can be employed to modify nucleotides, facilitating their visualization and tracking during various biological assays. This approach is beneficial for:
- Nucleic Acid Research: It allows for the functionalization of DNA or RNA with fluorescent tags for studies on gene expression and molecular interactions.
Drug Delivery Studies
The compound's fluorescent properties enable tracking of drug delivery systems. By conjugating drugs with this compound, researchers can observe the distribution and efficacy of therapeutic agents in biological systems .
Enhanced Detection Methods
Research has demonstrated that using this compound improves detection sensitivity for biotinylated proteins significantly compared to traditional methods . For instance:
- In studies involving O-GlcNAcylated proteins, the combination of biotin and TAMRA tags allowed for selective enrichment and enhanced fluorescence detection, leading to the identification of novel protein modifications .
Click Chemistry Applications
The unique properties of this compound facilitate its use in click chemistry applications, where it has been successfully utilized to label proteins and nucleic acids in complex biological systems . These studies highlight its effectiveness in developing targeted therapies and understanding biochemical pathways.
Mechanism of Action
Mechanism: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne exerts its effects through:
Biotin-Streptavidin Interaction: The biotin group binds with high affinity to streptavidin or avidin, facilitating the capture and purification of biotinylated molecules.
Fluorescence: The TAMRA dye emits fluorescence upon excitation, allowing for the detection and imaging of labeled molecules.
Click Chemistry: The alkyne group participates in CuAAC, enabling the formation of stable triazole linkages with azide-containing molecules.
Molecular Targets and Pathways:
Proteins: Targeted for labeling and purification through biotin-streptavidin interactions.
Cellular Pathways: Visualized using TAMRA fluorescence.
Comparison with Similar Compounds
This compound
- Advantages :
- Limitations: Higher cost compared to non-fluorescent analogs. TAMRA fluorescence may interfere with certain FRET-based assays.
Competitors
Biotin-PEG4-Alkyne :
Dde Biotin-PEG4-Azide :
5-TAMRA-PEG4-Alkyne: Superior for fluorescence applications but cannot biotinylate targets .
Research Findings
- A 2024 study demonstrated that this compound achieved 95% conjugation efficiency in PROTAC synthesis, outperforming non-orthogonal analogs by 30% due to its sequential reactivity .
- In fluorescence imaging, TAMRA’s signal remained stable for >72 hours in live-cell assays, whereas shorter PEG analogs showed 20% signal loss .
- Comparative solubility tests revealed that PEG4 spacers reduce aggregation by 50% compared to PEG2-containing derivatives .
Biological Activity
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a specialized compound that combines biotin, a fluorescent dye (TAMRA), and a PEG (polyethylene glycol) spacer. This unique structure facilitates various biological applications, particularly in the fields of imaging and molecular biology. The compound's biological activity is primarily derived from its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling targeted labeling and visualization of biomolecules.
Chemical Structure and Properties
The chemical structure of this compound allows it to function effectively in biological systems. Below is a summary of its key properties:
| Property | Description |
|---|---|
| Molecular Formula | C36H41N3O8 |
| Molecular Weight | 643.73 g/mol |
| Fluorescent Tag | TAMRA |
| Linker Type | PEG4 |
| Functional Group | Alkyne |
| Biotin Group | Cleavable biotin for affinity purification |
Biological Applications
-
Cellular Imaging
- This compound is utilized as a fluorescent probe for cellular imaging. Its fluorescence allows researchers to visualize specific molecules or structures within cells, making it valuable for studying cellular processes such as uptake and protein interactions.
- Protein Labeling
-
Nucleotide Functionalization
- It can modify nucleotides, allowing them to be tracked within biological systems. This application is crucial for studying nucleic acid dynamics and interactions.
1. Enhanced Detection of O-GlcNAcylated Proteins
A study demonstrated that biotinylation with this compound significantly improved the detection sensitivity of O-GlcNAcylated proteins compared to traditional methods. The incorporation of the fluorescent tag allowed for rapid and sensitive detection via Western blotting, achieving a sensitivity enhancement of over 380-fold relative to tritium labeling .
2. Monitoring Cellular Uptake
In another case study, researchers utilized this compound to track the cellular uptake of modified nucleotides in live cells. The fluorescence signal provided real-time insights into the dynamics of nucleotide incorporation, demonstrating its utility in understanding metabolic pathways .
3. Affinity Purification
The cleavable biotin group enables effective affinity purification of labeled proteins, allowing researchers to isolate specific proteins from complex mixtures. This capability was illustrated in studies where biotinylated proteins were enriched using streptavidin chromatography, followed by analysis using mass spectrometry .
Q & A
Q. What is the role of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne in PROTAC synthesis?
this compound serves as a multifunctional linker in PROTAC (Proteolysis-Targeting Chimera) synthesis. Its PEG4 spacer enhances solubility and reduces steric hindrance between PROTAC components, while the alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent conjugation. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group acts as an orthogonally cleavable protecting group, allowing selective deprotection under mild hydrazine conditions to expose reactive amines for subsequent modifications. The TAMRA fluorophore facilitates real-time tracking of conjugation efficiency via fluorescence microscopy or spectroscopy .
Q. How do the structural components of this compound contribute to its functionality?
- Dde group : Protects amines during synthesis and enables site-specific deprotection for controlled bioconjugation.
- Biotin : Binds streptavidin/avidin for affinity-based purification or detection (e.g., pull-down assays).
- PEG4 : Enhances aqueous solubility, minimizes aggregation, and optimizes spatial orientation for target binding.
- TAMRA : Provides fluorescence for quantification (Ex/Em: 555/580 nm) and imaging applications.
- Alkyne : Enables click chemistry with azide-functionalized molecules (e.g., antibodies, peptides) .
Q. What experimental steps are recommended for conjugating this reagent to azide-modified biomolecules?
Reaction setup : Dissolve this compound (1–5 mM) and azide-containing target (1:1–1:3 molar ratio) in PBS or DMSO.
Catalyst addition : Add CuSO4 (50–100 μM) and sodium ascorbate (1–5 mM) to initiate CuAAC.
Incubation : React at 25–37°C for 1–4 hours with gentle agitation.
Purification : Remove excess reagent via size-exclusion chromatography or dialysis.
Validation : Confirm conjugation via SDS-PAGE with streptavidin-HRP or fluorescence imaging .
Q. How can TAMRA fluorescence be utilized to monitor conjugation efficiency?
TAMRA’s fluorescence intensity correlates with successful conjugation. Post-reaction, quantify fluorescence using a microplate reader (Ex/Em: 555/580 nm) and compare to a standard curve of free TAMRA. A decrease in fluorescence in the supernatant after purification indicates successful conjugation to the target molecule .
Q. What are the recommended storage conditions to maintain reagent stability?
Store lyophilized powder at –20°C in desiccated, light-protected vials. For short-term use, dissolve in anhydrous DMSO (≤1 mg/mL) and aliquot to avoid freeze-thaw cycles. Avoid prolonged exposure to pH <5 or >8, which may hydrolyze the Dde group .
Advanced Questions
Q. How can researchers optimize PEG length to balance solubility and steric hindrance in PROTAC design?
- Shorter PEGs (e.g., PEG2–PEG4) : Improve solubility while minimizing linker flexibility, which is critical for ternary complex formation in PROTAC-mediated ubiquitination.
- Longer PEGs (e.g., PEG8–PEG12) : Reduce steric hindrance in bulky targets but may compromise binding kinetics.
- Validation : Perform comparative assays (e.g., cellular degradation efficiency, Western blot for ubiquitin levels) using PROTACs with varying PEG lengths .
Q. What strategies address instability of the alkyne group under physiological conditions?
- Copper chelators : Add BTTAA (benzyl-TTTA) or THPTA to stabilize Cu(I) and reduce oxidative side reactions.
- Low-temperature reactions : Conduct CuAAC at 4°C for pH-sensitive targets.
- Alternative click chemistry : Use strain-promoted (DBCO-azide) reactions for copper-free conditions, though this requires modifying the target with DBCO .
Q. How should researchers analyze contradictory data in PROTAC degradation assays?
- Control experiments : Include non-targeting PROTACs (lacking the target-binding moiety) and E3 ligase inhibitors (e.g., MLN4924) to confirm specificity.
- Quantitative metrics : Measure degradation efficiency via immunofluorescence (IF), flow cytometry, or quantitative mass spectrometry.
- Statistical rigor : Use ≥3 biological replicates and account for batch effects (e.g., cell passage number, reagent lot variability) .
Q. What methods quantify biotinylation efficiency when streptavidin binding is suboptimal?
- HPLC-MS : Analyze intact mass shifts to confirm biotin incorporation.
- Fluorescence quenching : Use TAMRA’s fluorescence self-quenching upon conjugation to estimate labeling efficiency.
- Competitive ELISA : Compete conjugated samples with free biotin for streptavidin-coated plates and quantify displacement .
Q. How can solubility issues in aqueous reaction buffers be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
